molecular formula C20H19N5O5S B2805436 N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 953187-67-2

N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2805436
CAS RN: 953187-67-2
M. Wt: 441.46
InChI Key: JZCOSEOGQRQURV-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a heterocyclic compound . It is part of a class of compounds known as piperazine derivatives . These compounds have been studied for their potential pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound includes several key functional groups. These include a furan ring, a piperazine ring, a thiazole ring, and a dihydropyridine ring . The presence of these groups gives the compound its unique chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly stated in the available resources .

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies have been conducted on benzothiazole derivatives, including compounds structurally related to the specified chemical, to understand the relationship between their molecular structure and biological activity. These studies employ semiempirical molecular orbital theory and density functional theory to obtain approximate minimum energy structures. QSAR analyses help in predicting the activity of new compounds and guiding the design of compounds with desired biological properties (Al-Masoudi, Salih, & Al-Soud, 2011).

Antimicrobial Activities

Derivatives originating from furan-2-carbohydrazide, including those with piperazine moieties similar to the compound , have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the discovery of new antimicrobial agents with potential applications in treating infections caused by resistant microorganisms. The structural characterization and activity screening of these compounds enable the identification of promising candidates for further development (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Synthesis and Reactivity

Research on the synthesis and reactivity of benzothiazole and furan derivatives, including the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformations, provides insights into the chemical behavior of these compounds. These studies are crucial for the development of new synthetic methodologies and the discovery of novel compounds with potential therapeutic applications (Aleksandrov & El’chaninov, 2017).

Pharmacological Evaluation

The design, synthesis, and pharmacological evaluation of novel derivatives incorporating furan and piperazine units have been explored to identify compounds with potential antidepressant and antianxiety activities. Such studies contribute to the understanding of the pharmacological properties of these compounds and their potential as therapeutic agents for the treatment of psychiatric disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Antiproliferative and Anti-HIV Activity

Compounds with the benzothiazole and piperazine structure have been synthesized and evaluated for their in vitro antiproliferative and anti-HIV activities. These studies identify promising candidates for further development as anticancer and antiviral agents, contributing to the ongoing search for effective treatments for cancer and HIV (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-16(24-6-8-25(9-7-24)19(29)15-4-2-10-30-15)11-13-12-31-20(22-13)23-18(28)14-3-1-5-21-17(14)27/h1-5,10,12H,6-9,11H2,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCOSEOGQRQURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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